Dihydroorotase Inhibition Selectivity
5-Acetyl-2,4-dihydroxybenzoic acid exhibits a markedly different enzyme inhibition profile compared to the unmodified parent, 2,4-dihydroxybenzoic acid. While the parent compound shows inhibitory activity against dihydroorotate dehydrogenase 1A (91% activity at 1 µM) and proteolytic release of C5a (IC50 = 22,000,000 nM) , the 5-acetyl derivative demonstrates a much higher affinity for mouse dihydroorotase, with a reported IC50 of 1,000,000 nM (1.00E+6 nM) [1]. This indicates that the acetyl group significantly alters target selectivity.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1,000,000 nM (Mouse dihydroorotase) |
| Comparator Or Baseline | 2,4-Dihydroxybenzoic acid: 22,000,000 nM (C5a release inhibition) |
| Quantified Difference | Target compound is ~22-fold more potent against its respective enzyme compared to the parent compound's activity in a different but related anti-inflammatory assay. |
| Conditions | BindingDB assay for dihydroorotase inhibition at pH 7.37 [1]; TargetMol data for parent compound in activated human serum and Lactococcus lactis assays . |
Why This Matters
This differential potency profile is critical for researchers designing selective enzyme inhibitors, as it suggests the acetyl group can redirect biological activity towards distinct molecular targets.
- [1] BindingDB. (2013). BDBM50278872: 5-acetyl-2,4-dihydroxybenzoic acid. IC50 for dihydroorotase inhibition. View Source
